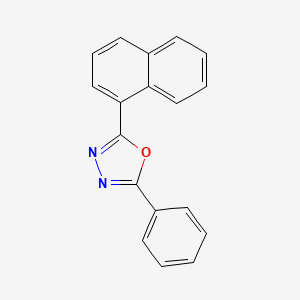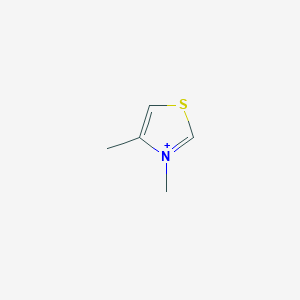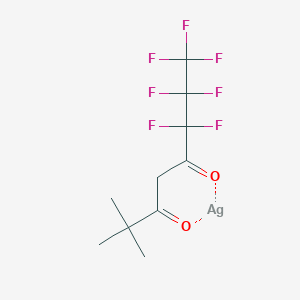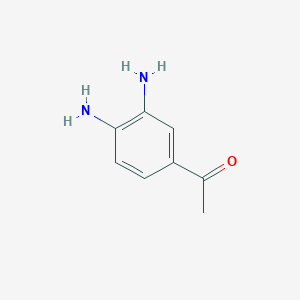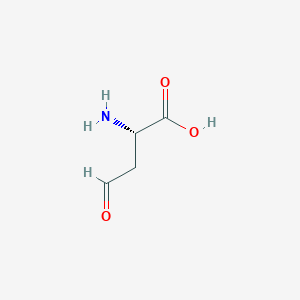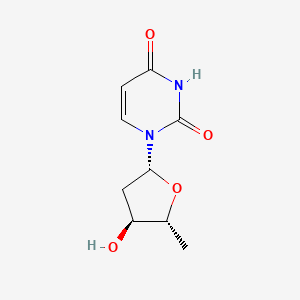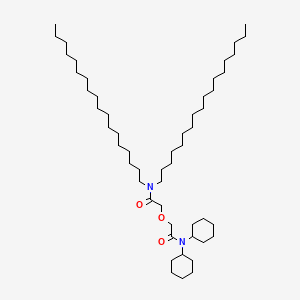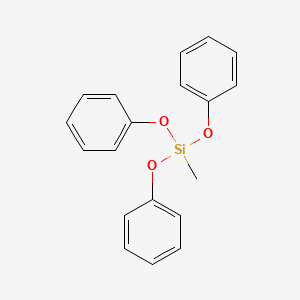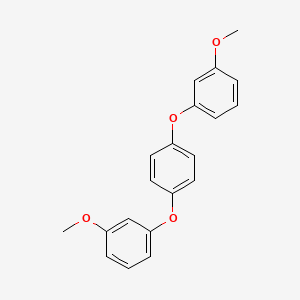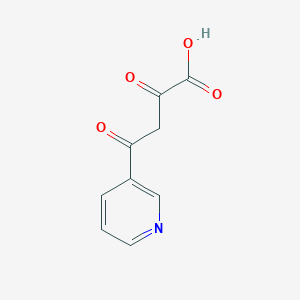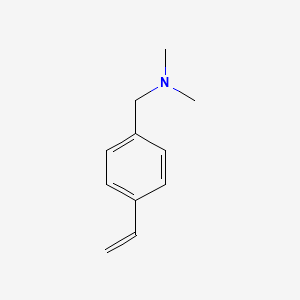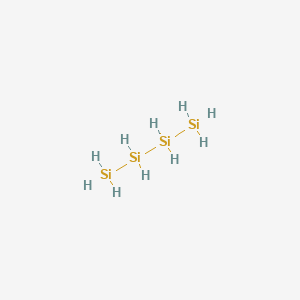
Disilanyl(silyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disilanyl(silyl)silane is an organosilicon compound characterized by the presence of silicon-silicon bonds. These compounds are known for their unique electronic properties, which resemble those of carbon-carbon double bonds. The structural characteristics of silicon-silicon single bonds include higher HOMO energy levels, intramolecular sigma electron delocalization, and polarizable electronic structures .
準備方法
Synthetic Routes and Reaction Conditions: Disilanyl(silyl)silane can be synthesized through various methods, including the reaction of silicon tetrachloride with carbon nucleophiles, a process first reported by Friedel and Crafts in 1863 . Another method involves the generation of silyl anions, which are then used to form the desired silicon-silicon bonds .
Industrial Production Methods: Industrial production of this compound often involves the Müller-Rochow process, which produces methyl chlorosilanes. These intermediates can then be further reacted to form this compound .
化学反応の分析
Types of Reactions: Disilanyl(silyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where the silicon-silicon bond can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like hydrobromic acid or iodine.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Halosilanes and other substituted silanes.
科学的研究の応用
Disilanyl(silyl)silane has a wide range of applications in scientific research:
作用機序
The mechanism of action of disilanyl(silyl)silane involves the stabilization of positive charges through hyperconjugation. The electron-donating strength of the carbon-silicon bond allows for the formation of stable intermediates during chemical reactions. This property is particularly useful in electrophilic substitution reactions, where the silicon-silicon bond can stabilize the transition state .
類似化合物との比較
Disilanes: Compounds with similar silicon-silicon bonds but different substituents.
Vinylsilanes: Compounds with silicon-carbon double bonds.
Allylsilanes: Compounds with silicon-carbon single bonds and allyl groups.
Uniqueness: Disilanyl(silyl)silane is unique due to its higher HOMO energy levels and sigma electron delocalization, which are not commonly found in other organosilicon compounds. This makes it particularly useful in the synthesis of optoelectronic materials and other advanced applications .
特性
CAS番号 |
7783-29-1 |
|---|---|
分子式 |
Si4 |
分子量 |
112.34 g/mol |
IUPAC名 |
disilanyl(silyl)silane |
InChI |
InChI=1S/Si4/c1-3-4-2 |
InChIキー |
VXHLZZZKBWXAFD-UHFFFAOYSA-N |
SMILES |
[SiH3][SiH2][SiH2][SiH3] |
正規SMILES |
[Si]=[Si]=[Si]=[Si] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


